(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-methylpiperazin-1-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-13-4-5-15(10-14(13)2)22(20,21)16(11-17)12-19-8-6-18(3)7-9-19/h4-5,10,12H,6-9H2,1-3H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNNCKNBOUXIEL-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile, also known by its IUPAC name, is a synthetic compound with notable biological activity. Its molecular formula is C16H21N3O2S, and it has a molecular weight of 319.42 g/mol. The compound is primarily studied for its potential therapeutic applications, particularly in oncology and as an antimicrobial agent.
Chemical Structure
The structure of the compound features a sulfonamide group, which is often associated with diverse biological activities. The presence of the piperazine moiety enhances its pharmacological properties, making it a subject of interest in drug development.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies have shown that it possesses cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : It has been evaluated for its effectiveness against different bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 5 µM, indicating a potent effect compared to standard chemotherapeutics.
- A comparative study showed that the compound had a lower GI50 value than other known anticancer agents, suggesting enhanced efficacy in targeting cancer cells .
-
Mechanism of Action :
- Molecular docking studies revealed that the compound interacts effectively with key proteins involved in cell proliferation and apoptosis, such as caspase-3 and NF-kappaB .
- Further research indicated that it induces apoptosis through the intrinsic pathway, leading to cell cycle arrest at the G1 phase .
Efficacy Against Bacterial Strains
The compound has been tested against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Results showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL against MRSA, demonstrating its potential as an antimicrobial agent .
- The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Data Summary Table
| Biological Activity | IC50/MIC Values | Cell Lines/Organisms Tested | Mechanism of Action |
|---|---|---|---|
| Anticancer | IC50 ~ 5 µM | MCF-7 (breast cancer) | Induces apoptosis |
| Antimicrobial | MIC 2-8 µg/mL | MRSA | Disrupts cell wall synthesis |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile exhibit anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and metastasis .
Neurological Disorders
The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in conditions like anxiety and depression .
Antimicrobial Properties
There is emerging evidence that sulfonamide-containing compounds possess antimicrobial activity against a range of pathogens. This makes this compound a candidate for further exploration in infectious disease treatment .
Case Studies
Chemical Reactions Analysis
Reactivity of the Sulfonyl Group
The sulfonyl group (-SO₂-) is electron-withdrawing, enabling nucleophilic substitution and participation in cyclization reactions. Key reactions include:
Nucleophilic Substitution
The sulfonyl group undergoes substitution with nucleophiles such as amines or alkoxides. For example, in alkaline conditions, the sulfonate can react with alkyl halides to form sulfonamides or sulfonate esters.
Cyclization Reactions
The sulfonyl group participates in intramolecular cyclization under acidic or thermal conditions, forming heterocyclic systems like benzothiazines .
Reactivity of the Acrylonitrile Moiety
The acrylonitrile group (-CH₂-C≡N) is highly electrophilic, enabling:
Hydrolysis
Under acidic or basic conditions, the nitrile group hydrolyzes to carboxylic acids or amides:
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Acidic hydrolysis : Yields 3-(4-methylpiperazin-1-yl)acrylic acid .
-
Basic hydrolysis : Forms acrylamide derivatives.
Cycloaddition Reactions
The nitrile group participates in [2+3] cycloadditions with azides or nitrones, forming tetrazole or isoxazoline deri
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and properties of the target compound and analogues from the evidence:
Electronic and Steric Effects
- Sulfonyl vs. Thiazole/Triazine Substituents: The sulfonyl group in the target compound (electron-withdrawing) contrasts with the thiazole in (π-conjugative) and the triazine in (hydrogen-bond acceptor).
- Aryl Group Modifications: The 3,4-dimethylphenyl group in the target compound increases lipophilicity relative to the 3,4-dimethoxyphenyl group in and , which improve solubility via methoxy groups.
- Piperazinyl vs. The 4-methylanilino group in supports resonance-assisted hydrogen bonding (RAHB), a feature absent in the target compound .
Conformational and Crystallographic Insights
Double Bond Configuration :
The E-configuration in the target compound and analogues , and ensures a planar arrangement, optimizing conjugation across the acrylonitrile backbone. In contrast, the Z-configuration in introduces steric clashes between substituents, affecting molecular packing .- Bond Lengths and Hydrogen Bonding: The target compound’s C2–C1 bond (sulfonyl-adjacent) is expected to shorten due to conjugation, similar to the 1.418 Å observed in . Compounds like exhibit RAHB, forming six-membered intramolecular rings (N–H⋯O), which stabilize the crystal lattice.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile?
- Methodology : Synthesis typically involves multi-step reactions under controlled conditions (e.g., inert atmosphere, 60–80°C) with catalysts like triethylamine. Key intermediates include sulfonyl chlorides and acrylonitrile precursors. Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity (>95%) . Solvent selection (e.g., dichloromethane or acetonitrile) and pH adjustments (neutral to mildly basic) are critical to minimize side reactions.
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., sulfonyl, nitrile). Mass spectrometry (HRMS) validates molecular weight. High-resolution X-ray crystallography, if feasible, resolves absolute configuration .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology : Solubility is assessed in polar (DMSO, ethanol) and non-polar solvents (hexane) via saturation experiments. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonyl group enhances stability in organic solvents, while the nitrile moiety may hydrolyze under acidic conditions .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations. Cytotoxicity is tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Dose-response curves (IC₅₀ values) and selectivity indices guide further optimization .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and reduce variability?
- Methodology : DoE identifies critical parameters (temperature, solvent ratio, catalyst loading) through factorial designs. Response surface methodology (RSM) models interactions between variables. For example, a Central Composite Design (CCD) with 3–5 factors reduces reaction steps while maximizing yield (>80%) .
Q. What structural insights can X-ray crystallography provide for this compound’s mechanism of action?
- Methodology : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds with biological targets). The (E)-configuration of the acrylonitrile group and sulfonyl-piperazine orientation are critical for docking studies. Comparative analysis with inactive analogues reveals pharmacophoric features .
Q. How to design structure-activity relationship (SAR) studies for this compound’s derivatives?
- Methodology : Synthesize analogues with modified sulfonyl substituents (e.g., halogenated phenyl) or piperazine replacements (e.g., morpholine). Test against a panel of biological targets to correlate substituent effects with activity. Molecular docking (AutoDock Vina) predicts binding affinities to receptors like serotonin transporters .
Q. What computational strategies predict this compound’s pharmacokinetic and toxicity profiles?
- Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO energies) for reactivity predictions. ADMET models (SwissADME, ProTox-II) estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity. Molecular dynamics simulations (GROMACS) assess target binding stability .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodology : Cross-validate assays using standardized protocols (e.g., CLIA-certified labs). Assess batch-to-batch purity via HPLC-MS. Conflicting cytotoxicity data may arise from cell line-specific uptake or assay interference (e.g., redox-active impurities). Meta-analysis of IC₅₀ values with Bayesian statistics identifies outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
